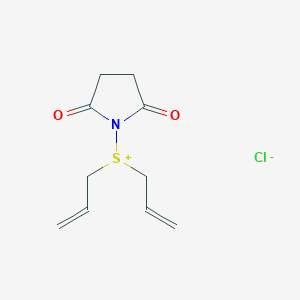
(2,5-Dioxopyrrolidin-1-yl)di(prop-2-en-1-yl)sulfanium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,5-Dioxopyrrolidin-1-yl)di(prop-2-en-1-yl)sulfanium chloride is a chemical compound that features a unique combination of functional groups, including a sulfanium ion and a pyrrolidinone ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dioxopyrrolidin-1-yl)di(prop-2-en-1-yl)sulfanium chloride typically involves the reaction of 2,5-dioxopyrrolidin-1-yl chloride with di(prop-2-en-1-yl)sulfide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and solvents that can be easily recycled is also common to minimize environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone ring, converting them to hydroxyl groups.
Substitution: The chloride ion can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives of the pyrrolidinone ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(2,5-Dioxopyrrolidin-1-yl)di(prop-2-en-1-yl)sulfanium chloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (2,5-Dioxopyrrolidin-1-yl)di(prop-2-en-1-yl)sulfanium chloride involves its interaction with various molecular targets. The sulfanium ion can interact with nucleophilic sites in biological molecules, leading to modifications that can alter their function. The compound’s ability to undergo oxidation and reduction reactions also allows it to participate in redox processes within cells, potentially affecting cellular pathways and signaling mechanisms.
相似化合物的比较
- (2,5-Dioxopyrrolidin-1-yl)ethylsulfanium chloride
- (2,5-Dioxopyrrolidin-1-yl)methylsulfanium chloride
- (2,5-Dioxopyrrolidin-1-yl)propylsulfanium chloride
Comparison: Compared to its analogs, (2,5-Dioxopyrrolidin-1-yl)di(prop-2-en-1-yl)sulfanium chloride is unique due to the presence of two prop-2-en-1-yl groups, which can enhance its reactivity and potential applications. The additional alkene functionality allows for further chemical modifications, making it a versatile compound in synthetic chemistry and materials science.
属性
CAS 编号 |
59321-39-0 |
|---|---|
分子式 |
C10H14ClNO2S |
分子量 |
247.74 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl)-bis(prop-2-enyl)sulfanium;chloride |
InChI |
InChI=1S/C10H14NO2S.ClH/c1-3-7-14(8-4-2)11-9(12)5-6-10(11)13;/h3-4H,1-2,5-8H2;1H/q+1;/p-1 |
InChI 键 |
XFNYJFNCDDQOSV-UHFFFAOYSA-M |
规范 SMILES |
C=CC[S+](CC=C)N1C(=O)CCC1=O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methylidene)cyclopentan-1-one](/img/structure/B14607264.png)
![[Naphthalene-1,8-diylbis(methylene)]bis(trimethylsilane)](/img/structure/B14607269.png)
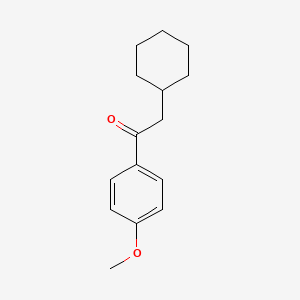
![N-Acetyl-N-[2-(bromomethyl)-4,6-diiodophenyl]acetamide](/img/structure/B14607282.png)

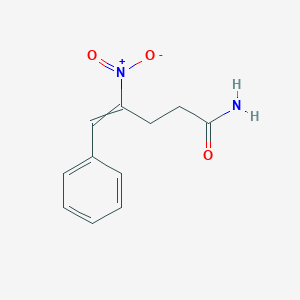
![5,6-Dihydro-4h-cyclopenta[b]furan](/img/structure/B14607305.png)
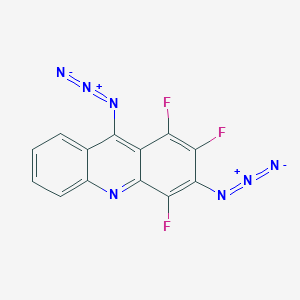
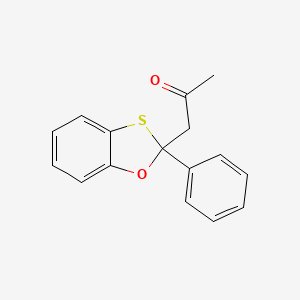
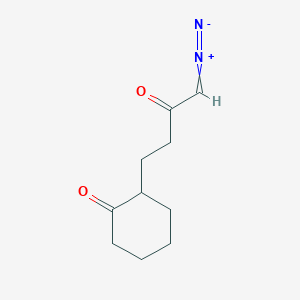

![4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]benzamide](/img/structure/B14607338.png)
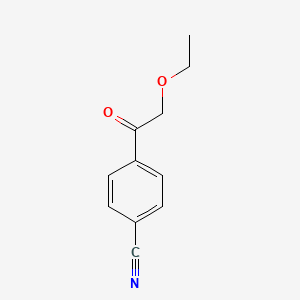
![4-[5-(4-Chlorophenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14607354.png)
